GTP 14564 is a small molecule known for its role as a selective inhibitor of the Fms-like tyrosine kinase 3, commonly referred to as FLT3. This compound has been primarily investigated in the context of hematological malignancies, particularly acute myeloid leukemia, where FLT3 mutations are prevalent. The compound is classified as a kinase inhibitor, which means it interferes with the action of kinases, enzymes that modify other proteins by chemically adding phosphate groups.
GTP 14564 was developed by Merck Biosciences and has been studied extensively in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It is recognized for its specificity toward mutant forms of FLT3, particularly those associated with internal tandem duplications (ITD) that are linked to poor prognosis in leukemia patients .
The synthesis of GTP 14564 involves several chemical reactions that lead to the formation of its complex molecular structure. The specific synthetic pathway includes:
The synthesis requires careful control of reaction conditions (temperature, pressure, and pH) to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and confirm the structure of the final product .
GTP 14564 has a complex molecular structure characterized by multiple rings and functional groups that confer its inhibitory properties. The chemical formula is C₁₈H₁₉N₅O₂S, indicating a diverse array of atoms including carbon, hydrogen, nitrogen, oxygen, and sulfur.
GTP 14564 primarily acts through competitive inhibition of FLT3 kinase activity. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream signaling molecules.
The compound's efficacy has been demonstrated through various biochemical assays where it showed significant inhibition of FLT3 activity in cell lines expressing mutant FLT3 receptors. The IC50 value (the concentration required to inhibit 50% of enzyme activity) for GTP 14564 against FLT3 has been reported to be in the low nanomolar range, indicating potent activity .
The mechanism by which GTP 14564 exerts its effects involves:
Studies have shown that GTP 14564 can significantly reduce cell growth in various leukemia cell lines harboring FLT3 mutations, confirming its potential as a therapeutic agent .
Relevant data indicate that GTP 14564 maintains its structural integrity across a range of pH levels typically encountered in biological systems .
GTP 14564 has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3